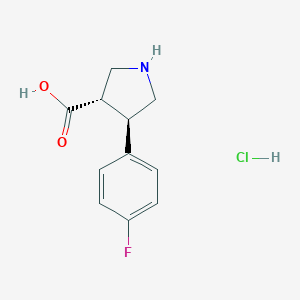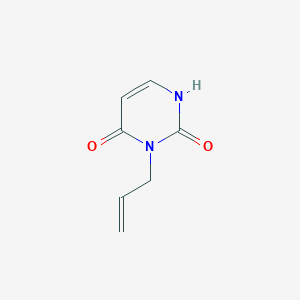
3-chloro-1H-indole-5-carboxylic acid
Descripción general
Descripción
3-chloro-1H-indole-5-carboxylic acid is a heterocyclic organic compound . It is a part of the indole family, which is a significant system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a focus of many researchers due to their biological properties and potential as pharmaceutical compounds . Methods for the synthesis of indole-3-carboxylic acid esters have been developed, leading to indole-3-carboxylic acid derivatives . Intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF has been reported .Molecular Structure Analysis
The molecular structure of 3-chloro-1H-indole-5-carboxylic acid is similar to other indole derivatives. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives, including 3-chloro-1H-indole-5-carboxylic acid, have been the focus of many researchers due to their biological properties and potential as pharmaceutical compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-1H-indole-5-carboxylic acid are similar to other indole derivatives. For example, indole-5-carboxylic acid, an indole derivative, has a melting point of 211-213 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- 3-Chloro-1H-indole-5-carboxylic acid and its derivatives have been extensively studied for their potential in synthesizing various complex chemical structures. For example, a one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using 3-chloro-1H-indole-2-carboxaldehydes has been reported, showcasing its versatility in organic synthesis (Majo & Perumal, 1996).
- The compound has also been used in the synthesis and characterization of novel compounds, such as 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, indicating its applicability in developing new chemical entities (Reddy et al., 2022).
Biological Applications and Drug Development
- Studies have explored the use of 3-chloro-1H-indole-5-carboxylic acid derivatives in biological applications. For instance, research has focused on the synthesis and biological activity of indole-2-carboxylic acid derivatives, highlighting their antibacterial and antifungal properties (Raju et al., 2015).
- Additionally, indole carboxylic acids, including 3-chloro-1H-indole-5-carboxylic acid, have been used in the development of novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, which are promising as 5-HT2C receptor antagonists, indicating potential therapeutic applications (Park et al., 2008).
Imaging and Diagnostic Applications
- In the field of medical imaging and diagnostics, 3-chloro-1H-indole-5-carboxylic acid derivatives have shown potential. A water-soluble near-infrared dye developed from this compound has been used for cancer detection using optical imaging, demonstrating the compound's utility in biomedical applications (Pham et al., 2005).
Direcciones Futuras
The future directions for 3-chloro-1H-indole-5-carboxylic acid and other indole derivatives are promising. Researchers are investigating the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propiedades
IUPAC Name |
3-chloro-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYNTLMQOTJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-indole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)




![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

